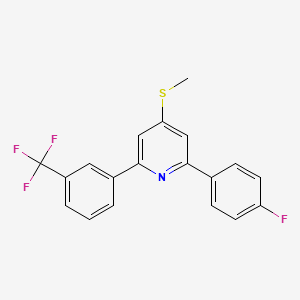
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- is a complex organic compound that features a pyridine ring substituted with fluorophenyl, methylthio, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (SNAr) reaction, where a pyridine derivative is reacted with appropriate fluorophenyl, methylthio, and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles like bromine (Br2) or nitric acid (HNO3) can substitute the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl2), iron powder
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce amines.
Applications De Recherche Scientifique
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for its target, while the methylthio group can modulate its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine, 2-(4-chlorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)-
- Pyridine, 2-(4-bromophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)-
- Pyridine, 2-(4-methylphenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)-
Uniqueness
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making the compound particularly valuable in medicinal chemistry and drug design.
Propriétés
Numéro CAS |
116579-33-0 |
|---|---|
Formule moléculaire |
C19H13F4NS |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C19H13F4NS/c1-25-16-10-17(12-5-7-15(20)8-6-12)24-18(11-16)13-3-2-4-14(9-13)19(21,22)23/h2-11H,1H3 |
Clé InChI |
XVAUWXZQSZLDJY-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=NC(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)



![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
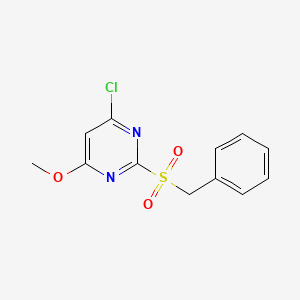
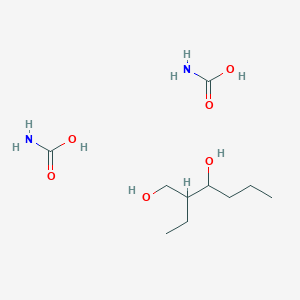
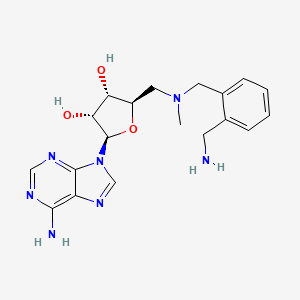

![[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)
![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)
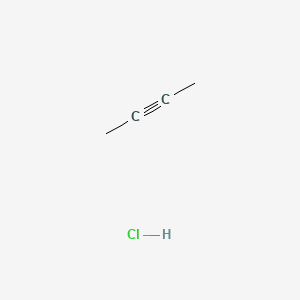
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)

